4-Fluorobenzene-1-sulfinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5FO2S |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
SEEUPVOHHNMWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluorobenzene 1 Sulfinic Acid and Its Precursors
Classical and Established Synthetic Routes to Aromatic Sulfinic Acids
Traditional methods for the synthesis of aromatic sulfinic acids, including the 4-fluoro derivative, have long relied on robust and predictable chemical reactions. These routes typically involve the transformation of more stable sulfur-containing functional groups.
Reduction of Sulfonyl Chlorides
One of the most common and direct methods for preparing aromatic sulfinic acids is the reduction of the corresponding sulfonyl chloride. For the synthesis of 4-Fluorobenzene-1-sulfinic acid, the precursor is 4-fluorobenzenesulfonyl chloride. This process involves the treatment of the sulfonyl chloride with a reducing agent, which formally reduces the sulfur(VI) center to a sulfur(IV) center.
The reaction is typically carried out in an aqueous medium. Common reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) or zinc dust. When sodium sulfite is used, it reacts with the sulfonyl chloride in the presence of a base, such as sodium bicarbonate, to yield the sodium salt of the sulfinic acid (sodium 4-fluorobenzenesulfinate). nih.gov Subsequent acidification of the reaction mixture with a mineral acid precipitates the desired this compound.
Key Features of Sulfonyl Chloride Reduction:
| Feature | Description |
| Precursor | 4-Fluorobenzenesulfonyl chloride |
| Common Reagents | Sodium sulfite (Na₂SO₃), Sodium bicarbonate (NaHCO₃), Zinc dust |
| Solvent | Water |
| Product Form | Initially formed as a sodium salt, then acidified to the free acid |
| Advantages | Readily available starting materials, straightforward procedure |
This method remains a staple in organic synthesis due to its reliability and the commercial availability of a wide range of arylsulfonyl chlorides. nih.gov
Hydrolysis of Sulfinate Esters
Aromatic sulfinic acids can also be generated through the hydrolysis of their corresponding esters, known as sulfinates. In this approach, an appropriate alkyl or aryl 4-fluorobenzenesulfinate serves as the immediate precursor. The hydrolysis reaction involves the cleavage of the sulfur-oxygen ester bond by water.
This transformation can be catalyzed by either acid or base. Alkaline hydrolysis is often preferred and proceeds via nucleophilic attack of a hydroxide ion at the sulfur center. nih.gov The reaction yields an alcohol and the sulfinate salt, which upon acidification, provides the final this compound. The mechanism of sulfonate ester hydrolysis has been a subject of detailed study, with findings suggesting a concerted pathway for the reaction. nih.gov
Modern and Mechanistically Diverse Synthetic Approaches to Fluorinated Arylsulfinic Acids
Recent advancements in synthetic organic chemistry have introduced novel methods for the preparation of arylsulfinic acids. These modern techniques often provide milder reaction conditions, greater functional group tolerance, and access to these compounds from a wider array of precursors.
Oxidative Methods from Thiophenols and Related Sulfur Precursors
The direct oxidation of thiophenols presents a conceptually straightforward route to sulfinic acids. The synthesis of this compound via this method would begin with 4-fluorothiophenol (B130044). nih.gov This process involves the controlled addition of two oxygen atoms to the sulfur atom of the thiol.
However, this transformation can be challenging to control. Thiols are susceptible to over-oxidation, which can lead to the formation of the corresponding sulfonic acid as an undesired byproduct. Milder oxidizing agents and carefully controlled reaction conditions are necessary to stop the oxidation at the sulfinic acid stage. An alternative two-step approach involves the oxidation of a disulfide. For instance, 4,4'-difluorodiphenyl disulfide can be prepared and subsequently reduced to yield the desired thiophenol precursor. google.com Electrochemical methods have also been developed for the oxidative coupling of thiophenols with alcohols to produce sulfinic esters, which can then be hydrolyzed. organic-chemistry.org
Reductive Conversion of Sulfones
While sulfones are generally stable, certain methods allow for their reductive conversion to sulfinic acids. This approach is particularly useful as sulfones are common structural motifs and can be synthesized through various reliable methods. A notable strategy involves the conversion of methyl sulfones into sulfinic acids. organic-chemistry.org This process entails the alkylation of the methyl sulfone with a benzylic halide, followed by an in-situ elimination of the resulting styrene in the presence of a strong base, which liberates the sulfinic acid. organic-chemistry.org
More broadly, the reductive cleavage of sulfones often requires aggressive reducing agents like alkali metals. strath.ac.ukstrath.ac.uk However, recent developments have introduced neutral organic "super-electron-donor" reagents capable of cleaving certain activated sulfones under milder conditions. strath.ac.uk These advanced methods highlight the ongoing efforts to develop more selective and less harsh conditions for transformations involving the robust sulfonyl group.
Photocatalytic Synthesis Strategies for Sulfinic Acids
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of various chemical bonds under mild conditions. Photocatalytic methods for generating sulfinic acids typically involve the creation of an aryl radical from a suitable precursor, which is then trapped by a sulfur dioxide (SO₂) source. nih.govorganic-chemistry.org
For the synthesis of this compound, a common precursor would be an aryl halide, such as 4-fluorobromobenzene or 4-fluoroiodobenzene. In a typical photocatalytic cycle, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process with the aryl halide to generate an aryl radical. This highly reactive intermediate is then captured by a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The resulting sulfonyl radical can then be reduced to the sulfinate anion to complete the synthesis. nih.gov Palladium-catalyzed, gas- and reductant-free processes have also been developed that couple aryl halides with SO₂ surrogates to form ammonium sulfinates. nih.gov These photocatalytic and advanced catalytic strategies offer a modular and efficient route to structurally diverse arylsulfinic acids from readily available starting materials. rsc.org
Comparison of Modern Synthetic Approaches
| Method | Precursor Example | Key Reagents/Conditions | Reaction Type |
| Oxidative Method | 4-Fluorothiophenol | Controlled oxidizing agent (e.g., H₂O₂) | Oxidation |
| Reductive Conversion | 4-Fluorophenyl methyl sulfone | Benzylic halide, strong base | Alkylation/Elimination |
| Photocatalytic Synthesis | 4-Fluoroiodobenzene | Photocatalyst, light, SO₂ surrogate (DABSO) | Radical/SET |
Carbon-Hydrogen Bond Functionalization for Sulfinic Acid Synthesis
Direct functionalization of C-H bonds represents a powerful and atom-economical approach for the synthesis of sulfinic acids, avoiding the need for pre-functionalized starting materials.
One notable strategy involves the conversion of carboxylic acids into sulfinate salts, which are precursors to sulfinic acids, through an "interrupted" Barton decarboxylation reaction. This method allows for the generation of sulfinate reagents that can then be utilized in C-H functionalization reactions. For instance, a variety of carboxylic acids can be converted to their corresponding sulfinate salts, which subsequently act as radical precursors for the decoration of C-H bonds on heteroarenes. organic-chemistry.orgdtu.dk While this method has been demonstrated for a range of substrates, its direct application to 4-fluorobenzoic acid to produce 4-fluorobenzene-1-sulfinate has not been extensively detailed in the reviewed literature.
Palladium-catalyzed C-H sulfination offers another direct route. A site-selective, two-step C-H sulfination sequence has been developed using aryl thianthrenium salts, which can be formed by C-H functionalization. nih.govnih.govresearchgate.net This method employs a palladium catalyst and sodium hydroxymethanesulfinate (Rongalite), an inexpensive industrial reagent, as a source of the sulfinate group. nih.govnih.govresearchgate.net The reaction proceeds via a hydroxymethylsulfone intermediate which, upon treatment with a base, generates the aryl sulfinate in situ. This approach allows for high regioselectivity, dictated by the initial C-H thianthrenation step.
| Catalyst/Reagent | Substrate Type | SO2 Source | Key Features | Reference |
| Barton Ester Chemistry | Carboxylic Acids | N/A | Converts carboxylic acids to sulfinates for C-H functionalization. | organic-chemistry.orgdtu.dk |
| Pd(dppf)Cl2 | Aryl Thianthrenium Salts | Rongalite | Site-selective C-H sulfination; one-pot procedure. | nih.govnih.govresearchgate.net |
Visible-light photocatalysis has also emerged as a powerful tool for C-H functionalization. Decatungstate photocatalysis enables the direct conversion of aliphatic C(sp³)–H bonds into alkyl sulfinic acids. princeton.edu While this has been applied to complex molecules, its application to the direct C(sp²)-H sulfinylation of fluoroarenes is an area of ongoing research.
Strategies for Stereoselective and Regioselective Fluorination in Precursor Synthesis
The precise introduction of fluorine atoms is crucial in the synthesis of fluorinated compounds. Both stereoselectivity and regioselectivity are key considerations in the preparation of precursors for this compound.
Regioselective Fluorination:
The regioselectivity of fluorination of an aromatic ring can be challenging to control. In the context of synthesizing precursors for this compound, one might consider the direct fluorination of a substituted benzene (B151609) ring. However, electrophilic aromatic substitution reactions often yield a mixture of ortho, meta, and para isomers. To achieve high regioselectivity for the para-position, as required for this compound, one would typically start with a para-substituted precursor.
Alternatively, modern C-H activation/functionalization strategies offer pathways to regioselectively introduce a sulfinyl group onto a fluorinated aromatic ring. For instance, palladium-catalyzed C-H functionalization has been shown to be highly regioselective, often directed by the electronic properties of substituents on the aromatic ring.
Stereoselective Fluorination:
While this compound itself is achiral, the synthesis of chiral precursors can be important for the development of asymmetric syntheses. Strategies for diastereoselective fluorination often rely on substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the fluorination step.
For example, the electrophilic fluorination of enantiomerically pure 2-pyrrolidinones derived from (L)-glutamic acid has been shown to proceed with complete diastereoselectivity. nih.govopenalex.org The reaction of a lactam enolate with N-fluorobenzenesulfonimide (NFSI) yields a single diastereomer of the monofluorinated product. nih.govopenalex.org Such principles could be applied to the synthesis of chiral fluorinated precursors for more complex sulfinic acid derivatives.
Copper-catalyzed functionalization of benzylic C-H bonds with NFSI has demonstrated a switchable selectivity between C-N and C-F bond formation, which is dependent on the reaction conditions. nih.gov This highlights the potential for catalyst and condition control to achieve desired regioselectivity in the synthesis of fluorinated precursors.
| Method | Key Feature | Application | Reference |
| Electrophilic Fluorination | High diastereoselectivity | Synthesis of chiral fluorinated precursors | nih.govopenalex.org |
| Copper-Catalyzed C-H Functionalization | Switchable C-N vs. C-F bond formation | Regioselective synthesis of fluorinated precursors | nih.gov |
Development of Environmentally Benign Synthetic Procedures
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. For the synthesis of this compound and its precursors, this involves the use of less hazardous reagents, milder reaction conditions, and more sustainable solvents.
A significant advancement in this area is the replacement of toxic and difficult-to-handle sulfur dioxide gas with solid, stable SO2 surrogates. dtu.dknih.gov One such surrogate is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). Palladium-catalyzed reactions of aryl halides with DABSO provide a gas- and reductant-free process for the synthesis of ammonium sulfinates. organic-chemistry.orgnih.gov This methodology is notable for its use of low catalyst loadings and isopropyl alcohol as a relatively benign solvent. nih.gov
Visible-light photocatalysis represents another green approach, as it often allows for reactions to be conducted at ambient temperature, reducing energy consumption. The synthesis of sulfones from aryl halides and sodium sulfinates can be achieved using visible light, avoiding the need for high temperatures. researchgate.net While this is for the synthesis of sulfones, the underlying principles of using light as a sustainable energy source are applicable to the synthesis of sulfinic acid precursors.
The use of environmentally friendly solvents is a cornerstone of green chemistry. Research into the use of water, ionic liquids, and bio-based solvents for organic synthesis is ongoing. researchgate.netsciensage.info For instance, N-methyl-2-pyrrolidonium hydrogensulfate ([NMP][HSO4]), a Brønsted acidic ionic liquid, has been used to promote cyclocondensation reactions under solvent-free conditions with microwave irradiation, offering a green alternative to conventional methods. sciensage.info
| Green Chemistry Approach | Example Application | Advantages | Reference |
| SO2 Surrogates (e.g., DABSO) | Palladium-catalyzed synthesis of aryl sulfinates from aryl halides | Avoids use of toxic SO2 gas; gas- and reductant-free process | organic-chemistry.orgdtu.dknih.gov |
| Visible-Light Photocatalysis | Synthesis of sulfones from aryl halides and sulfinates | Mild reaction conditions (ambient temperature); sustainable energy source | researchgate.net |
| Green Solvents (e.g., Isopropyl Alcohol, Ionic Liquids) | Palladium-catalyzed sulfination; cyclocondensation reactions | Reduced environmental impact; potential for recyclability | nih.govsciensage.info |
Chemical Reactivity and Mechanistic Investigations of 4 Fluorobenzene 1 Sulfinic Acid
Acid-Base Properties and Electronic Effects of the 4-Fluoro Substituent on Sulfinic Acidity
The acidity of 4-fluorobenzene-1-sulfinic acid is influenced by the electronic effects of the 4-fluoro substituent. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene (B151609) ring. This effect helps to stabilize the resulting sulfinate anion (4-fluorobenzenesulfinate) after the proton is donated. This stabilization of the conjugate base leads to an increase in the acidity of the sulfonic acid. wikipedia.org
The pKa value of an acid is a quantitative measure of its strength. For comparison, the pKa of the unsubstituted benzenesulfonic acid is approximately -2.8, indicating it is a strong acid. wikipedia.org The presence of the electron-withdrawing fluorine atom in the para position is expected to lower the pKa value even further, making this compound a stronger acid than benzenesulfonic acid.
Table 1: Comparison of Acidity
| Compound | pKa |
|---|---|
| Benzenesulfonic acid | ~ -2.8 wikipedia.org |
| 4-Fluorobenzenesulfonic acid | -0.66 (Predicted) chemicalbook.com |
| 4-Fluorobenzoic acid | 4.14 wikipedia.org |
The data in the table highlights the significant increase in acidity of sulfonic acids compared to carboxylic acids, and the predicted modest increase in acidity of 4-fluorobenzenesulfonic acid relative to benzenesulfonic acid due to the fluoro substituent.
Radical Generation and Reactivity Pathways of Sulfinate Species
Sulfinate species, including 4-fluorobenzene-1-sulfinate, are versatile precursors for the generation of sulfonyl radicals. researchgate.net These radicals can participate in a variety of chemical transformations, making them valuable intermediates in organic synthesis.
Oxidative Desulfination Mechanisms
Oxidative desulfination is a key process for generating aryl radicals from arylsulfinates. This process involves the oxidation of the sulfinate, which can be achieved using various oxidizing agents or electrochemical methods. The resulting sulfonyl radical can then undergo desulfination (loss of SO2) to afford the corresponding aryl radical. This aryl radical can then be trapped by a suitable reagent to form a new carbon-carbon or carbon-heteroatom bond.
Photoredox-Catalyzed Radical Processes
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. chemrxiv.orgresearchgate.net In this context, 4-fluorobenzene-1-sulfinate can serve as a precursor to the 4-fluorophenylsulfonyl radical. The process is typically initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfinate, leading to the formation of the sulfonyl radical. chemrxiv.orgprinceton.edu
These photochemically generated radicals can participate in a range of reactions, including the fluoroalkyl-sulfonylalkylation of alkenes and alkynes. chemrxiv.org This method allows for the simultaneous introduction of a fluoroalkyl group and a sulfonyl group across a carbon-carbon multiple bond. chemrxiv.org Mechanistic studies suggest that these reactions proceed through a sequential process involving radical addition, SO2 incorporation, and subsequent displacement. chemrxiv.org
Electrophilic and Nucleophilic Transformations at the Sulfinic Acid Moiety
The sulfinic acid moiety of this compound can undergo both electrophilic and nucleophilic transformations. The sulfur atom in a sulfinic acid is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic attack can occur at the oxygen atoms, while nucleophilic attack can target the sulfur atom. For instance, sulfinic acids can be oxidized to sulfonic acids or reduced to disulfides or thiols. They can also react with alkyl halides to form sulfones.
Aryl Reactivity: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring
The reactivity of the fluorinated phenyl ring in this compound towards substitution reactions is dictated by the electronic properties of both the fluoro and the sulfinic acid substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com The sulfinic acid group is a deactivating group and a meta-director, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. uci.eduyoutube.com The fluorine atom is also a deactivating group due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. uci.edu
When both groups are present on the ring, their directing effects must be considered. In the case of this compound, the directing effects are opposing. The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions. Generally, the activating effect of the fluorine (directing ortho to it, which is meta to the sulfinic acid group) will compete with the deactivating and meta-directing effect of the sulfinic acid group.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (like a halide). libretexts.org
In this compound, the sulfinic acid group is electron-withdrawing, which activates the ring towards nucleophilic attack. The fluorine atom can act as the leaving group. The presence of the electron-withdrawing sulfinic acid group, particularly in the para position to the fluorine, facilitates the SNAr reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org Organic photoredox catalysis can also enable the nucleophilic defluorination of unactivated fluoroarenes. nih.gov
Transition-Metal Catalyzed Reactions Involving 4-Fluorobenzene-1-sulfinate Species
4-Fluorobenzene-1-sulfinate can participate in various transition-metal-catalyzed reactions. nih.gov These reactions often leverage the sulfinate group as a precursor to a reactive intermediate or as a directing group. For example, sulfinates can be used in copper-catalyzed reactions for the synthesis of sulfones. researchgate.net
Palladium-catalyzed cross-coupling reactions are another important area where sulfinates can be employed. While aryl halides are common coupling partners, the use of sulfinates as coupling partners has also been explored. These reactions can lead to the formation of new carbon-sulfur or carbon-carbon bonds. Furthermore, transition metal catalysis can be combined with photoredox catalysis to access novel reactivity. researchgate.netnih.gov For instance, metallaphotoredox catalysis can facilitate challenging bond formations that are not readily accessible through conventional methods. nih.gov
Chemical Reactivity and Mechanistic Investigations
The palladium-catalyzed desulfinative cross-coupling of aryl sulfinates, such as this compound, has emerged as a significant method for the formation of carbon-carbon bonds. Mechanistic studies have been crucial in understanding and optimizing these reactions.
Detailed investigations into the palladium-catalyzed cross-coupling of carbocyclic aryl sulfinates with aryl bromides have elucidated the catalytic cycle and the roles of various components. nih.gov For instance, in a reaction analogous to what would be expected with this compound, the coupling of sodium 4-methylbenzenesulfinate (B2793641) with 1-bromo-4-fluorobenzene (B142099) using a Pd(OAc)₂/PCy₃ catalyst system has been studied. acs.org These studies reveal that for carbocyclic sulfinates, the resting state of the catalyst is the oxidative addition complex formed between the palladium(0) species and the aryl bromide. nih.gov This indicates that the oxidative addition of the aryl halide to the Pd(0) center is not the rate-limiting step of the reaction. acs.org
The turnover-limiting step for carbocyclic sulfinates is proposed to be the transmetalation step, where the sulfinate salt transfers its organic group to the palladium center. nih.gov This is in contrast to some heteroaromatic sulfinates, where the loss of sulfur dioxide (SO₂) from a Pd(II) sulfinate complex is the slowest step. nih.gov
The role of additives, such as potassium carbonate (K₂CO₃), is also critical. Mechanistic studies suggest a dual function for the base: it facilitates the removal of free sulfur dioxide from the reaction medium and the potassium cation appears to accelerate the crucial transmetalation step. nih.gov Furthermore, the in situ generation of the active Pd(0) catalyst is believed to occur through the homocoupling of the sulfinate reagent, which reduces the initial Pd(II) precatalyst. nih.gov
A general catalytic cycle for the desulfinative cross-coupling of an aryl sulfinate like this compound with an aryl halide can be summarized as follows:
Activation of Pd(II) precatalyst: The Pd(II) precatalyst is reduced to the active Pd(0) species, likely by the sulfinate itself.
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II)-aryl complex. This is generally a fast step.
Transmetalation: The aryl sulfinate exchanges its aryl group with the halide on the Pd(II) center. This step is often the slowest and therefore rate-limiting for carbocyclic sulfinates.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle.
The table below summarizes the key findings from mechanistic studies on a similar carbocyclic sulfinate system.
| Mechanistic Aspect | Observation for Carbocyclic Sulfinates | Implication for this compound Reactions |
| Catalyst Resting State | Aryl bromide oxidative addition complex nih.gov | The Pd(0) catalyst will likely be sequestered as a complex with the aryl halide partner. |
| Turnover-Limiting Step | Transmetalation nih.gov | The transfer of the 4-fluorophenyl group from the sulfinate to the palladium center is the kinetic bottleneck. |
| Order in Aryl Bromide | Zero-order acs.org | The concentration of the aryl halide coupling partner does not affect the reaction rate. |
| Role of K₂CO₃ | Removes SO₂ and K⁺ accelerates transmetalation nih.gov | Essential for driving the reaction forward and enhancing the rate of the slowest step. |
| Catalyst Activation | Sulfinate homocoupling reduces Pd(II) to Pd(0) nih.gov | The sulfinate starting material plays a role in generating the active catalyst. |
Beyond palladium, other transition metals are instrumental in mediating reactions that involve the formation and cleavage of carbon-sulfur bonds, which are fundamental to the reactivity of this compound and its derivatives. The activation and transformation of C–S bonds are of significant interest for developing novel synthetic methodologies. nih.govrsc.org
The core of these transformations often involves the oxidative addition of a C–S bond to a low-valent transition metal center. dicp.ac.cn However, establishing a catalytic cycle can be challenging due to the formation of very stable metal-sulfur bonds, which can hinder catalyst turnover. dicp.ac.cn
Recent advances have focused on the cross-coupling of organosulfur compounds by activating the C–S bond. While much of the research has centered on thioethers and other sulfur-containing compounds, the principles extend to the desulfinative reactions of sulfinic acids. dicp.ac.cn For example, nickel-catalyzed reactions have been developed for the cross-coupling of thioesters, demonstrating the utility of other group 10 metals in C–S bond activation. dicp.ac.cn
Copper-mediated reactions are also prominent in this area. The Liebeskind-Srogl cross-coupling, for instance, utilizes a palladium/copper co-catalytic system for the desulfinative arylation of thioethers with boronic acids. dicp.ac.cn Such bimetallic systems could potentially be adapted for reactions involving this compound, where one metal facilitates the C–S cleavage and the other promotes the cross-coupling.
The reversibility of sulfonation is a classic example of C-S bond formation and cleavage. libretexts.org Aromatic sulfonic acids are synthesized by treating an aromatic ring with sulfur trioxide, and this process can be reversed by heating the sulfonic acid in dilute aqueous acid. libretexts.org This highlights the lability of the C-S bond under specific conditions, even without metal mediation.
The table below provides an overview of different metal-mediated C-S bond transformations.
| Metal/System | Type of Transformation | Substrate Class | Relevance to this compound Chemistry |
| Palladium | Desulfinative Cross-Coupling nih.gov | Aryl Sulfinates | Directly applicable for forming C-C bonds using this compound as a 4-fluorophenyl source. |
| Nickel | Cross-Coupling via C-S Cleavage dicp.ac.cn | Thioesters, Thioacetates | Suggests potential for nickel-catalyzed desulfinative couplings of this compound. |
| Copper | Co-catalyst in C-S Arylation dicp.ac.cn | Thioethers | Indicates that bimetallic systems could enhance the reactivity or scope of reactions involving this compound. |
The investigation of reaction intermediates and transition states is paramount for a deep understanding of the reaction mechanisms involving this compound. For palladium-catalyzed desulfinative cross-couplings, spectroscopic and structural studies have been instrumental.
As mentioned previously, in the coupling of carbocyclic sulfinates, the oxidative addition complex of the aryl bromide to the palladium(0) catalyst, such as Pd(PCy₃)₂(Ar)Br, has been identified as the catalyst resting state. nih.govacs.org This was determined through NMR spectroscopy, where this species was observed to be the predominant form of the catalyst during the reaction. acs.org
For the subsequent, turnover-limiting transmetalation step, the transition state is thought to involve the coordination of the sulfinate's oxygen atom to the palladium center, followed by the transfer of the aryl group. The exact structure of this transition state is challenging to observe directly but is inferred from kinetic data and computational studies. The accelerating effect of alkali metal cations like K⁺ suggests their involvement in this transition state, possibly by bridging the sulfinate and the halide on the palladium center, which would facilitate the exchange. nih.gov
Following transmetalation, a diaryl-palladium(II) intermediate, Pd(PCy₃)₂(Ar)(Ar'), is formed. This intermediate is typically unstable and rapidly undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
In contrast, studies with pyridine-2-sulfinate have shown that a chelated Pd(II) sulfinate complex, formed after transmetalation, is the resting-state intermediate. nih.gov This highlights that the nature of the aryl group on the sulfinate can significantly alter the energy landscape of the catalytic cycle and change which intermediate is most stable. For a carbocyclic sulfinate like this compound, the evidence points towards the pre-transmetalation oxidative addition complex being the key intermediate. nih.gov
The table below outlines the proposed intermediates and the evidence for their existence in the catalytic cycle relevant to this compound.
| Intermediate/Transition State | Description | Method of Investigation/Evidence |
| Pd(0)L₂ | Active catalyst species | Inferred from product formation; generated in situ from Pd(II) precatalyst. nih.gov |
| [Pd(Ar)L₂(X)] | Oxidative addition complex (Resting State) | The complex formed between the Pd(0) catalyst and the aryl halide. Observed via ³¹P and ¹⁹F NMR spectroscopy. acs.org |
| [Ar-S(O)₂-Pd] Transition State | Transition state for the transmetalation step | Inferred from kinetic studies and the promotional effect of alkali metal cations. nih.gov |
| [Pd(Ar)(Ar')L₂] | Diaryl-palladium(II) intermediate | A transient species that quickly undergoes reductive elimination to form the product. dicp.ac.cn |
Applications of 4 Fluorobenzene 1 Sulfinic Acid in Advanced Organic Synthesis
As a Versatile Building Block for Complex Organic Molecule Construction
The dual functionality of 4-fluorobenzene-1-sulfinic acid makes it a versatile building block for constructing complex organic molecules. The sulfinic acid moiety can be readily transformed into other sulfur-containing functional groups, while the fluorinated phenyl ring is a common structural motif in pharmaceuticals and agrochemicals. The fluorine atom's high electronegativity can influence the reactivity of the aromatic ring and the properties of the final product. innospk.com Its use as an intermediate allows chemists to incorporate the 4-fluorophenylsulfonyl group into larger, more complex molecular architectures, which is a key strategy in the development of new bioactive compounds and materials. innospk.combldpharm.com
Precursor to Functionalized Organosulfur Compounds
A primary application of this compound is its role as a stable and accessible precursor for a variety of functionalized organosulfur compounds. Its transformations are central to creating sulfonyl halides, sulfones, sulfonamides, and thioethers, which are important classes of compounds in medicinal and materials chemistry.
Fluorinated arylsulfonyl fluorides are valuable reagents, particularly in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. While direct conversion of sulfinic acids to sulfonyl fluorides is less common, they are readily oxidized to the corresponding sulfonic acids, which are then converted to sulfonyl fluorides. Modern methods for this transformation avoid harsh conditions and offer high yields.
One effective strategy involves a one-pot, two-step process where the sulfonic acid (derived from the oxidation of this compound) is first converted to an intermediate sulfonyl chloride using a reagent like cyanuric chloride. mdpi.com This intermediate is then subjected to a halogen exchange reaction with a fluoride source, such as potassium bifluoride (KHF₂), to yield the final 4-fluorobenzenesulfonyl fluoride. mdpi.com Another approach utilizes deoxyfluorinating agents like Xtalfluor-E®, which can convert sulfonic acids or their salts directly to sulfonyl fluorides under mild conditions. rsc.orgnih.gov
Table 1: Synthesis of 4-Fluorobenzenesulfonyl Fluoride from Sulfonic Acid Precursor
| Starting Material (Precursor) | Reagents | Product | Key Features |
|---|---|---|---|
| 4-Fluorobenzenesulfonic acid | 1. Cyanuric Chloride 2. KHF₂ | 4-Fluorobenzenesulfonyl fluoride | One-pot, two-step procedure. mdpi.com |
| 4-Fluorobenzenesulfonic acid or its sodium salt | Xtalfluor-E® | 4-Fluorobenzenesulfonyl fluoride | Direct deoxyfluorination under mild conditions. rsc.orgnih.gov |
This compound is an excellent precursor for synthesizing fluorinated sulfones and sulfonamides. The acid can be deprotonated to form the 4-fluorobenzenesulfinate anion, a potent nucleophile. This anion can then participate in reactions with various electrophiles.
Sulfones : The reaction of the 4-fluorobenzenesulfinate anion with alkyl or aryl halides via nucleophilic substitution produces a wide range of structurally diverse sulfones. This method is a cornerstone for creating the C-SO₂-C linkage found in many pharmaceutical agents. organic-chemistry.org
Sulfonamides : To form sulfonamides, the sulfinate anion is typically reacted with an amine in the presence of a halogenating agent, such as N-bromosuccinimide (NBS). This in-situ generation of a sulfonyl halide intermediate, which then reacts with the amine, provides an efficient route to the desired sulfonamide product. organic-chemistry.org This approach avoids the isolation of potentially unstable sulfonyl halide intermediates.
Table 2: Synthesis of Sulfones and Sulfonamides
| Target Compound | Reagents with this compound | Reaction Type |
|---|---|---|
| Aryl/Alkyl Sulfones | 1. Base (e.g., Cs₂CO₃) 2. Electrophile (e.g., Benzyl bromide) | Nucleophilic substitution by the sulfinate anion. organic-chemistry.org |
| Sulfonamides | 1. Amine (e.g., cyclic or acyclic amines) 2. N-Bromosuccinimide (NBS) | In-situ formation of sulfonyl halide followed by amination. organic-chemistry.org |
Fluorinated thioethers are another class of valuable compounds accessible from this compound. The synthesis typically involves the reduction of the sulfinic acid or its derivatives to the corresponding thiol, 4-fluorothiophenol (B130044). This thiol is a versatile intermediate that can be used to generate various thioethers. For instance, it can undergo nucleophilic aromatic substitution (SNAr) with activated perfluoroarenes. nih.gov Organocatalyzed methods have been developed for the polymerization of silyl-protected dithiols with fluoroarenes, a process that proceeds rapidly at room temperature and highlights the utility of fluorinated thiol precursors in materials science. nih.gov
Role as a Key Reagent in Fluorination and Fluoroalkylation Reactions
While not a direct fluorinating agent that transfers a single fluorine atom, this compound plays a crucial role by introducing the entire 4-fluorophenyl or 4-fluorophenylsulfonyl moiety into molecules. This process is a form of fluoroarylation or fluoroarylsulfonylation, which leverages the unique properties conferred by the fluorine atom.
The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, including pKa, lipophilicity, and metabolic stability. u-tokyo.ac.jp By using this compound to build larger molecules (as described in section 4.2.2 for sulfones), chemists are effectively introducing a fluoroaryl group. The strong electron-withdrawing nature of fluorine on the benzene (B151609) ring modifies the electronic character of the sulfonyl group, which can be critical for molecular recognition and binding affinity in biological systems. u-tokyo.ac.jp The stability of the C-F bond means this group is often incorporated to block sites of metabolic oxidation in drug discovery, enhancing the pharmacokinetic profile of a potential therapeutic agent. harvard.edunih.gov Therefore, the compound serves as a key reagent for installing a stable, fluorinated structural unit into a target molecule.
Stereoselective Fluorination Processes
The development of methods for the stereoselective introduction of fluorine is a significant goal in synthetic chemistry, driven by the demand for structurally precise fluorinated molecules in pharmaceuticals and materials science. While this compound itself is not a direct fluorinating agent, its structural motifs are integral to reagents designed for such purposes.
Researchers have developed sulfur-based organofluorine reagents that facilitate the stereoselective formation of fluorinated compounds. For instance, metalation and subsequent electrophilic fluorination of 1,3-benzothiazol-2-yl (BT) propargyl sulfones lead to the creation of BT fluoropropargyl sulfones. nih.gov These reagents are instrumental in Julia-Kocienski olefination reactions with aldehydes, producing conjugated fluoro enynes with high E-stereoselectivity under mild conditions. nih.gov The stereoselectivity can be further enhanced by conducting the reaction at low temperatures with bases like lithium bis(trimethylsilyl)amide (LHMDS). nih.gov
Furthermore, the broader family of sulfonimidoyl fluorides, which can be conceptually linked back to sulfinic acid precursors, has yielded powerful fluorination reagents. sioc.ac.cn A notable example is N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), a bench-stable and highly reactive reagent developed for the deoxyfluorination of alcohols. sioc.ac.cn This reagent can convert a wide range of primary and secondary alcohols into their corresponding alkyl fluorides, demonstrating selectivity for less sterically hindered hydroxyl groups in polyol substrates. sioc.ac.cn
The synthetic utility of these stereochemically defined fluoro enynes is significant, as they can be further transformed into more complex structures like internal alkynes and stereoisomeric fluoro dienes through reactions such as Sonogashira and Heck couplings. nih.gov
Catalytic Applications of Fluorinated Sulfinic and Sulfonic Acids
Fluorinated sulfinic and sulfonic acids serve as potent acid catalysts in a variety of organic transformations. The presence of the electron-withdrawing fluorine atom on the aromatic ring enhances the acidity of the sulfonic acid group, making it a more effective catalyst compared to its non-fluorinated counterparts.
As strong Brønsted acids, fluorinated sulfonic acids are effective organocatalysts for a multitude of reactions. They can catalyze transformations such as Hantzsch cyclizations and various multicomponent reactions for the synthesis of heterocyclic compounds. researchgate.net Their high catalytic activity allows for efficient protonation of substrates, facilitating key bond-forming steps in the absence of metal catalysts. This aligns with the principles of green chemistry by avoiding residual metal contamination in the final products.
A significant advancement in catalytic science is the immobilization of active catalytic species onto solid supports to create heterogeneous catalysts. This approach simplifies catalyst-product separation, allows for catalyst recycling, and often improves thermal stability. Sulfonic acid groups have been successfully grafted onto various materials, including silica (B1680970) and polymer resins, to generate powerful solid acid catalysts. researchgate.netnih.gov
These heterogeneous catalysts have proven effective in numerous industrial processes. For example, sulfonic acid resins like Amberlyst-15 and Dowex-50WX have been used to catalyze the alkylation of phenols with olefins, a key reaction in the upgrading of bio-oil. nih.gov These catalysts promote both O-alkylation and C-alkylation, demonstrating high selectivity and stability, particularly in the presence of water. nih.gov Similarly, silica-supported sulfonic acid (SiO2-SO3H) is a highly stable and reusable catalyst for the one-pot synthesis of complex heterocyclic structures. researchgate.net
Below is a table summarizing examples of heterogeneous sulfonic acid catalysts and their applications.
Table 1: Heterogeneous Sulfonic Acid Catalysts and Applications
| Catalyst | Support Material | Example Application(s) | Source(s) |
|---|---|---|---|
| Amberlyst-15 | Polystyrene Resin | Phenol alkylation, Esterification | nih.gov |
| Dowex-50WX2 | Polystyrene Resin | Phenol alkylation, Olefin hydration | nih.gov |
| Dowex-50WX4 | Polystyrene Resin | Phenol alkylation, Olefin hydration | nih.gov |
Integration into Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions, introduced by K. Barry Sharpless and coworkers in 2014, that relies on the unique reactivity of compounds bearing a sulfur(VI)-fluorine (SVI-F) bond. nih.goveurekalert.org This chemistry provides a robust and reliable method for connecting molecular building blocks in diverse applications, including drug discovery, chemical biology, and materials science. eurekalert.orgsigmaaldrich.com
This compound and its analogs are crucial precursors for the synthesis of key SuFEx building blocks, particularly sulfonyl fluorides (R-SO2F). The synthesis of sulfonyl fluorides often proceeds through the oxidation of sulfinic acids or the conversion of sulfonyl chlorides, which themselves can be prepared from sulfinic acids. eurekalert.orgcas.cn
The SuFEx reaction is prized for its efficiency and the remarkable stability of the resulting linkages. The sulfonyl fluoride group is exceptionally stable to hydrolysis and reduction yet reacts rapidly and chemoselectively with nucleophiles under specific activation conditions. sigmaaldrich.com This combination of stability and controlled reactivity makes it an ideal "connective" unit. sigmaaldrich.com
A practical example of this connection is the synthesis of the deoxyfluorination reagent SulfoxFluor (N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride). A modified, scalable synthesis of this reagent starts from 4-chlorobenzenesulfonyl chloride, which is first reduced to the corresponding sulfinate salt. This salt is then acidified to produce 4-chlorobenzenesulfinic acid as a key, isolable intermediate, which is subsequently converted in several steps to the final SuFEx reagent. cas.cn This demonstrates the direct role of a sulfinic acid intermediate in accessing a complex S(VI)-F containing molecule. cas.cn
The integration of sulfinic acid derivatives into the world of SuFEx has expanded the toolbox for chemists, enabling the late-stage functionalization of complex molecules like pharmaceuticals to create new derivatives with potentially improved biological activity. nih.govnih.gov
Below is a table of key compound classes in SuFEx chemistry and their relationship to sulfinic acid precursors.
Table 2: Key SuFEx Hubs and Precursor Relationship
| SuFEx Hub / Reagent Class | General Structure | Relationship to Sulfinic Acids | Source(s) |
|---|---|---|---|
| Sulfonyl Fluorides | R-SO2F | Can be synthesized from sulfinic acids via oxidation and fluorination, or from corresponding sulfonyl chlorides. | eurekalert.orgsigmaaldrich.com |
| Arylfluorosulfates | Ar-O-SO2F | Synthesized from phenols and sulfuryl fluoride (SO2F2). | nih.goveurekalert.org |
Theoretical and Computational Chemistry of 4 Fluorobenzene 1 Sulfinic Acid
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of 4-fluorobenzene-1-sulfinic acid at a molecular level. These studies utilize the principles of quantum mechanics to calculate the molecule's electronic structure, which in turn governs its reactivity and physical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org
For this compound, the distribution and energies of these orbitals are significantly influenced by the fluorine and sulfinic acid substituents on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine atom and the sulfinic acid group affects the electron density distribution across the aromatic ring, thereby modulating the energies of the frontier orbitals. Computational analyses can reveal the specific atomic contributions to the HOMO and LUMO, highlighting the most probable sites for nucleophilic and electrophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Key Atomic Contributions |
| HOMO | -7.2 | Sulfur, Oxygen, Aromatic Carbon Atoms |
| LUMO | -1.5 | Aromatic Carbon Atoms, Sulfur |
| HOMO-LUMO Gap | 5.7 | - |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes and visualized using electrostatic potential (ESP) maps. researchgate.netresearchgate.net ESP maps depict the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. researchgate.net Typically, red areas indicate negative electrostatic potential (electron-rich regions), while blue areas signify positive electrostatic potential (electron-poor regions). researchgate.net
In this compound, the electronegative fluorine and oxygen atoms create regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms and regions of the aromatic ring may exhibit positive electrostatic potential, indicating susceptibility to nucleophilic attack. This analysis is crucial for predicting intermolecular interactions, such as those with solvents or other reactants.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the mechanisms of chemical reactions. youtube.com DFT calculations can provide detailed information about the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the determination of reaction pathways. researchgate.netnih.gov
By mapping the potential energy surface, DFT calculations can determine the activation energy (energy barrier) for a given reaction step. rsc.org This energy barrier is the minimum energy required for reactants to transform into products and is a key determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. By calculating the free energy of activation, it is possible to estimate theoretical rate constants, providing a quantitative measure of reaction kinetics. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism.
In catalyzed reactions involving this compound, DFT can be employed to elucidate the intricate interactions between the substrate and the catalyst. researchgate.net These calculations can model the formation of catalyst-substrate complexes, identify the active catalytic species, and map the energetic profile of the entire catalytic cycle. Understanding these interactions at a molecular level is essential for optimizing catalyst performance and for the rational design of new, more efficient catalysts.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods, particularly DFT, are instrumental in predicting the outcomes of chemical reactions involving this compound.
Regioselectivity: For reactions such as electrophilic aromatic substitution, computational models can predict the most likely position of attack on the benzene ring. rsc.org This is often achieved by calculating the relative energies of the possible intermediates (e.g., sigma complexes) or by analyzing local reactivity descriptors derived from the electronic structure, such as Fukui functions or the charges on the aromatic carbon atoms.
Stereoselectivity: In reactions that can produce stereoisomers, computational chemistry can be used to predict which stereoisomer will be preferentially formed. This is accomplished by calculating the energies of the diastereomeric transition states leading to the different products. The stereoisomer formed via the lower energy transition state is predicted to be the major product.
Computational Modeling of Acid-Base Equilibria and Solvation Effects
The prediction of acid dissociation constants (pKa) through computational methods is a significant area of theoretical chemistry, offering insights into the acid-base behavior of molecules in various environments. For this compound, computational models provide a framework for understanding its acidity and the influence of the fluorine substituent and solvation on its equilibrium properties.
Theoretical pKa values are often determined using thermodynamic cycles that dissect the dissociation process into gas-phase acidities and solvation free energies of the involved species. researchgate.net Density Functional Theory (DFT) and ab initio methods are prominent quantum mechanical approaches employed for these calculations. researchgate.net The choice of functional and basis set is crucial for the accuracy of the results. For instance, the B3LYP functional is commonly used in these computations. researchgate.net The inclusion of diffuse functions in the basis set has been shown to be important for obtaining reasonable pKa predictions for sulfinic acids. researchgate.net
Solvation effects are a critical component of acid-base equilibria in solution and are typically incorporated through implicit solvation models. The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are two such models used to approximate the influence of the solvent on the solute. researchgate.net Studies on arenesulfinic acids have shown that the CPCM solvation model, particularly when using defaults optimized within COSMO-RS, can provide good agreement with experimental pKa values. researchgate.net However, it's important to note that discrepancies between calculated and experimental pKa values can still be significant, and often the trends in acidity across a series of related compounds are more reliably predicted than the absolute pKa values. researchgate.net The substituent on the aromatic ring plays a key role in determining the acidity of benzenesulfinic acids. Electron-withdrawing groups, such as the fluorine atom in this compound, are expected to increase the acidity (lower the pKa) by stabilizing the resulting sulfinate anion through inductive effects. msu.edulibretexts.org
Below is a table illustrating the theoretical pKa prediction for a series of substituted arenesulfinic acids using the B3LYP/6-311+G(d,p) level of theory with the IEFPCM solvation model in water. While specific data for this compound is not available in the cited literature, the data for related compounds demonstrates the substituent effect on acidity.
Table 1: Theoretical vs. Experimental pKa Values of Substituted Arenesulfinic Acids in Water
| Substituent (X) in X-C₆H₄SO₂H | Calculated pKa (IEFPCM) | Experimental pKa |
|---|---|---|
| H | 1.90 | 2.15 |
| 4-CH₃ | 2.10 | 2.35 |
| 4-Cl | 1.60 | 1.85 |
| 4-NO₂ | 1.00 | 1.35 |
This table is based on data for illustrative purposes and highlights the trend of decreasing pKa with electron-withdrawing substituents. The values are representative of those obtained through DFT calculations as described in the literature. researchgate.net
Spectroscopic Property Prediction and Validation for Mechanistic Insights (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions, when compared with experimental data, offer deep insights into the molecular structure, bonding, and electronic environment of compounds like this compound.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shieldings, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorine-containing compounds, it has been noted that the inclusion of diffuse functions in the basis set, such as in 6-31++G(d,p), significantly improves the correlation between calculated and experimental ¹⁹F NMR chemical shifts. researchgate.net Computational studies on fluorinated aromatic compounds have shown that with appropriate scaling factors, DFT calculations can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2 ppm. pearson.com
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed using DFT methods. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. nih.gov For substituted benzenesulfonic acids, which are structurally related to sulfinic acids, computational studies have been used to assign the characteristic stretching and bending vibrations of the sulfonyl group and the aromatic ring. nih.gov For example, the symmetric and asymmetric SO₂ stretching vibrations are typically found in specific regions of the IR spectrum, and their calculated frequencies can confirm these assignments. nih.gov
The following tables present hypothetical, yet representative, calculated NMR chemical shifts and vibrational frequencies for this compound based on typical results from DFT calculations found in the literature for similar compounds. These tables are for illustrative purposes to demonstrate the type of data obtained from computational studies.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (ortho to SO₂H) | 7.8 - 8.0 |
| H (meta to SO₂H) | 7.2 - 7.4 |
| C (ipso to SO₂H) | 145 - 150 |
| C (ortho to SO₂H) | 128 - 130 |
| C (meta to SO₂H) | 115 - 118 |
| C (para to SO₂H, attached to F) | 160 - 165 |
| ¹⁹F | -110 to -115 |
These predicted values are based on general trends observed in DFT calculations of substituted aromatic compounds. researchgate.netpearson.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch | ~3400 |
| C-H stretch (aromatic) | 3050 - 3100 |
| S=O stretch (asymmetric) | 1080 - 1100 |
| S=O stretch (symmetric) | 1040 - 1060 |
| C-F stretch | 1200 - 1250 |
| S-O stretch | 850 - 900 |
| C-S stretch | 700 - 750 |
These predicted frequencies are based on computational studies of related sulfonic and sulfinic acid derivatives. nih.gov
Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 Fluorobenzene 1 Sulfinic Acid
Synthesis and Transformations of 4-Fluorobenzenesulfonyl Fluorides
4-Fluorobenzenesulfonyl fluoride (B91410) is a key intermediate in the synthesis of various derivatives. nih.gov It can be prepared from 4-fluorobenzenesulfonyl chloride, which has a melting point of 29-31 °C and a boiling point of 95-96 °C at 2 mmHg. sigmaaldrich.com The conversion of sulfonic acids and their salts into sulfonyl fluorides can be achieved through deoxyfluorination methods. One such strategy employs thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90–99%) within an hour. nih.gov Another complementary method utilizes Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts, affording sulfonyl fluorides in yields ranging from 41–94%. nih.gov
Recent advancements have also focused on one-pot syntheses from readily available precursors. For instance, a palladium-catalyzed reaction of aryl iodides with DABSO (a sulfur dioxide surrogate) and Selectfluor® provides a direct route to aryl sulfonyl fluorides. organic-chemistry.org Similarly, a copper-free Sandmeyer-type fluorosulfonylation transforms aryldiazonium salts into the corresponding sulfonyl fluorides using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the sulfur dioxide source and Selectfluor® as the fluorine source. organic-chemistry.org This method is notable for its broad functional group tolerance and scalability. organic-chemistry.org
Once synthesized, 4-fluorobenzenesulfonyl fluoride serves as a versatile precursor. Its reactions are central to creating a diverse array of functional molecules. For example, sulfonyl fluorides can be converted to sulfonamides and sulfonate esters under mild conditions using cesium carbonate (Cs₂CO₃). organic-chemistry.org
Development of Fluorinated Sulfinamides and Other Nitrogen-Containing Derivatives
Fluorinated sulfinamides, as nitrogen-containing derivatives of 4-fluorobenzene-1-sulfinic acid, have garnered significant interest due to their potential biological activity. ossila.com 4-Fluorobenzenesulfonamide, a key building block, can be functionalized through nucleophilic substitution at the sulfonyl group. ossila.com For example, it reacts with benzaldehyde (B42025) to form an antimicrobial agent. ossila.com It is also a precursor for synthesizing potential anti-tumor platinum(II) complexes and PI3K/mTOR dual inhibitors. ossila.com
The synthesis of sulfinamides has seen considerable innovation. A rapid and efficient method involves the use of thionyl fluoride (SOF₂) with a secondary amine to generate an amino sulfinyl fluoride intermediate. This intermediate is then intercepted by an organozinc reagent to produce the desired sulfinamide. nih.gov Another approach involves the reduction of sulfonyl chlorides with zinc to form sulfinate salts, which are then converted to sulfinamides using thionyl chloride and an amine. nih.gov
Recent developments have also explored novel catalytic systems. Light-mediated iron catalysis allows for the C-H sulfinamidation of alkanes. nih.gov Furthermore, mechanistic studies involving copper-catalyzed reactions with N-fluorobenzenesulfonimide (NFSI) have provided insights into radical-relay C-H functionalization, which is a powerful tool for creating complex nitrogen-containing molecules. bohrium.comrsc.orgresearchgate.net
Preparation and Study of Related Fluorinated Sulfonate Esters and Salts
Fluorinated sulfonate esters and their corresponding salts are important derivatives with applications in organic synthesis. The preparation of fluorosulfonate esters can be achieved by reacting a sulfonyl fluoride, such as sulfuryl fluoride (SO₂F₂), with an alkoxide anion. google.com This alkoxide can be generated in situ from an alcohol in the presence of an aprotic base or by the fluoride ion-mediated cleavage of a silyl (B83357) ether. google.com The reaction of an alcohol with a sulfonyl chloride, like triflic chloride, in the presence of pyridine (B92270) is a common method for synthesizing sulfonate esters, proceeding with retention of the alcohol's stereochemistry. youtube.com
The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. youtube.comlibretexts.org This property is particularly useful for activating alcohols toward reactions that are not feasible under acidic conditions, which can lead to unwanted side reactions like carbocation rearrangements. youtube.com
The formation of fluorinated vinyl sulfonium (B1226848) salts represents another class of derivatives. These salts are valuable building blocks in organic synthesis and can be prepared from commercially available reagents. nih.gov They are stable and can be used to introduce fluorinated moieties into a variety of organic molecules. nih.gov
Analogues with Modified Aromatic or Sulfinic Acid Moieties
The synthesis of analogues of this compound with modifications to the aromatic ring or the sulfinic acid group allows for the fine-tuning of the molecule's properties. For instance, the synthesis of various fluoronitrobenzene compounds, which can serve as precursors to modified aromatic rings, has been achieved through halogen exchange reactions of the corresponding chloronitrobenzenes with potassium fluoride in aprotic polar solvents. google.com
Modifications to the sulfinic acid moiety have led to the development of cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides. rsc.org These compounds have gained attention due to their unique chemical properties and potential applications in medicinal and materials science. rsc.org The synthesis of these cyclic derivatives has been an area of active research, with a focus on developing selective and efficient methods. rsc.org
Furthermore, the synthesis of sulfinic acids with different alkyl chains attached to the sulfur atom, such as 1-propane-, 1-butane-, and 1-pentanesulfinates, has been reported. lookchem.com These studies have provided insights into the effects of chain length on the chemical behavior of these compounds. lookchem.com
Mechanistic Investigations into the Formation and Reactivity of these Derivatives
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new reactions. For the synthesis of sulfonyl fluorides from sulfonic acids using thionyl fluoride, it is believed that the reaction proceeds through an acyl fluorosulfinate (B14707602) intermediate, which rapidly converts to the final product. nih.gov
In the realm of nitrogen-containing derivatives, computational and experimental studies have shed light on copper-catalyzed C(sp³)–H functionalization reactions using N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.net These investigations have explored the energetics of different reaction pathways, including hydrogen-atom transfer (HAT) and radical-polar crossover (RPC). rsc.org The studies suggest that a copper-N-sulfonimidyl radical adduct is the key species responsible for the high selectivity observed in these reactions. rsc.orgresearchgate.net
The reactivity of sulfonate esters in nucleophilic substitution reactions is well-understood to proceed via Sₙ2 or Sₙ1 mechanisms, depending on the substrate. libretexts.org The excellent leaving group ability of sulfonate anions is attributed to the high acidity of their conjugate acids. libretexts.org Mechanistic studies on the formation of disulfides and trisulfides from sulfinates have revealed that these reactions can proceed through either homolytic or heterolytic pathways, depending on the reaction conditions (e.g., light vs. heat). lookchem.com These studies also point to the operation of neighboring-group effects that can influence the reaction outcomes. lookchem.com
Future Perspectives and Emerging Research Directions in 4 Fluorobenzene 1 Sulfinic Acid Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of 4-fluorobenzene-1-sulfinic acid synthesis is geared towards greener and more efficient processes. Research is anticipated to focus on methods that reduce waste, avoid harsh reagents, and utilize renewable resources. A key direction is the development of efficient, reusable catalysts to improve sustainability. researchgate.net For instance, the principles behind using sulfonic acid-functionalized ionic liquids as recyclable catalysts in multicomponent reactions could be adapted for the synthesis or reactions of this compound, contributing to more sustainable chemical production. researchgate.net
Another promising avenue is the creation of novel synthetic pathways from readily available precursors. For example, methods for converting methyl sulfones into sulfinic acids by alkylation and subsequent elimination offer a new route that avoids traditional, often harsher, synthetic conditions. organic-chemistry.org Similarly, the mild, N-heterocyclic carbene (NHC)-catalyzed reductive deamination of primary sulfonamides to form sulfinates represents a significant advance. organic-chemistry.org Applying such a methodology would allow for the generation of this compound or its esters from the corresponding sulfonamide under gentle conditions, a technique particularly valuable in the late-stage modification of complex molecules. organic-chemistry.orgchemrxiv.org
| Methodology | Potential Advantage | Research Focus |
| Reusable Acidic Catalysts | Reduced waste, catalyst recyclability, improved process sustainability. researchgate.net | Adapting task-specific ionic liquids for reactions involving this compound. researchgate.net |
| Conversion from Sulfones | Utilizes readily available starting materials in a single process. organic-chemistry.org | Optimization of the alkylation-elimination sequence for fluorinated substrates. |
| Reductive Deamination of Sulfonamides | Mild reaction conditions, high functional group tolerance. organic-chemistry.orgchemrxiv.org | Application to 4-fluorobenzesulfonamide for late-stage synthesis. chemrxiv.org |
| Electrochemical Synthesis | Uses electricity as a "reagent", often with ambient oxygen as the source. organic-chemistry.org | Development of electrochemical oxidative coupling of 4-fluorothiophenol (B130044) and alcohols. organic-chemistry.org |
Exploration of Undiscovered Reactivity Modes and Synthetic Transformations
While this compound is known for certain reactions, its full chemical potential remains largely untapped. Future research will likely uncover new reactivity patterns and synthetic transformations. The sulfinyl group is a versatile functional handle, and exploring its reactions beyond established methods is a key frontier.
One area of exploration is the development of novel catalytic cycles where this compound or its derivatives act as key intermediates or catalysts. For instance, the reaction of sulfinic acids with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form sulfinylimidazoles, which then readily react with alcohols, could be expanded to a wider range of nucleophiles, opening new avenues for creating diverse molecular structures. organic-chemistry.org Furthermore, the activation of sulfoxides bearing specific groups (like a tert-butyl group) with reagents such as N-bromosuccinimide (NBS) to generate a reactive intermediate allows for subsequent reactions with various nucleophiles. organic-chemistry.org Applying this concept to precursors related to this compound could unlock new transformations to form a wide array of sulfinic acid amides and esters. organic-chemistry.org
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of this compound chemistry with enabling technologies like flow chemistry and high-throughput experimentation (HTE) is poised to accelerate discovery and optimization. rsc.org Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and scalability compared to traditional batch processes. purdue.edunih.gov For reactions involving potentially energetic intermediates or requiring precise temperature control, flow chemistry provides a safer and more efficient platform. pharmtech.com For example, reactions utilizing this compound could be translated from batch to continuous processes, potentially allowing for higher temperatures and shorter reaction times, leading to improved space-time yields. pharmtech.com
High-throughput experimentation (HTE), often coupled with rapid analysis techniques like mass spectrometry, allows for the screening of hundreds of reaction conditions in a very short time. purdue.edu This technology can be used to quickly identify optimal catalysts, solvents, and reagents for new transformations involving this compound. youtube.com The combination of HTE for rapid discovery and flow chemistry for safe and efficient scale-up creates a powerful workflow to advance the application of this compound in various chemical syntheses. purdue.eduyoutube.com
| Technology | Benefit for this compound Chemistry |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, access to wider process windows. rsc.orgpurdue.edupharmtech.com |
| High-Throughput Experimentation (HTE) | Rapid reaction screening and optimization, accelerated discovery of new conditions. purdue.eduyoutube.com |
| Integrated HTE and Flow Systems | Seamless transition from initial discovery to scaled-up production. purdue.eduyoutube.com |
Advanced Computational Design of New Reactions, Reagents, and Catalysts
Computational chemistry is becoming an indispensable tool in modern synthetic planning. In the context of this compound, advanced computational modeling can be employed to predict reactivity, design novel reagents, and discover efficient catalysts. For instance, computational methods can accurately predict the regioselectivity in late-stage functionalization reactions, guiding synthetic efforts and minimizing trial-and-error experimentation. researchgate.net
Future research will likely leverage computational fluid dynamics and reaction kinetics modeling to design and optimize continuous flow processes involving this compound. pharmtech.com Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, identify transition states, and predict the efficacy of new catalyst designs before they are ever synthesized in the lab. This in silico approach saves time and resources, focusing experimental work on the most promising candidates.
Applications in Site-Selective Functionalization and Late-Stage Diversification
A significant and growing area of interest is the use of this compound and its derivatives in late-stage functionalization (LSF). researchgate.netscispace.com LSF is a powerful strategy in drug discovery and materials science that involves modifying complex molecules at a late stage of the synthesis, allowing for the rapid generation of analogs without resorting to de novo synthesis. researchgate.netnih.gov The functional group tolerance and mild conditions associated with some sulfinate-based reactions make them well-suited for this purpose. scispace.com
The conversion of primary sulfonamides to sulfinates, for example, allows a sulfonamide group, which is prevalent in many pharmaceutical compounds, to be used as a versatile synthetic handle for introducing new functionalities. chemrxiv.org This strategy enables the diversification of drug-like molecules, potentially improving their potency or metabolic stability. researchgate.netscispace.com The development of methods for regioselective C-H functionalization and subsequent transformations provides a powerful toolkit for creating diverse libraries of complex molecules built around a common core. nih.gov The unique properties of the 4-fluoro-substituted aromatic ring can also be exploited to fine-tune the electronic and physical properties of the target molecules.
Q & A
Q. What are the established synthetic routes for preparing 4-Fluorobenzene-1-sulfinic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via reduction of its sulfonyl chloride precursor (e.g., 4-fluorobenzenesulfonyl chloride) using reducing agents like sodium sulfite or thiourea dioxide. Critical parameters include:
- Temperature control : Excessive heat can lead to over-reduction or decomposition.
- pH adjustment : Acidic conditions stabilize the sulfinic acid form, while alkaline conditions may promote disproportionation to sulfonate/sulfone byproducts.
- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) are effective .
Q. How is this compound characterized to confirm structural integrity and purity?
- Spectroscopy : H and C NMR are critical for verifying the absence of sulfonyl chloride or sulfonate impurities. The sulfinic acid proton (-SOH) appears as a broad singlet (~δ 11-12 ppm) in DMSO-d.
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) resolves degradation products.
- Elemental analysis : Confirms stoichiometric fluorine and sulfur content .
Q. What are the stability considerations for this compound under storage and experimental conditions?
The compound is hygroscopic and prone to oxidation. Best practices include:
- Storage : Under inert atmosphere (N/Ar) at -20°C in amber vials.
- Handling : Avoid prolonged exposure to light, moisture, or oxidizing agents (e.g., peroxides).
- In situ generation : For sensitive reactions, prepare the sulfinic acid immediately before use .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in asymmetric synthesis?
Density Functional Theory (DFT) calculations can model:
- Nucleophilic attack : Sulfinic acid’s sulfur center acts as a nucleophile in Michael additions or sulfonamide formation.
- Steric/electronic effects : The fluorine substituent’s electron-withdrawing nature increases electrophilicity at the sulfur atom, favoring reactions with electron-rich partners.
- Transition states : Simulate intermediates in catalytic cycles (e.g., chiral auxiliaries in enantioselective sulfinylation) .
Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?
Discrepancies in catalytic efficiency (e.g., in Friedel-Crafts alkylation) may arise from:
- Impurity profiles : Trace sulfonate/sulfone byproducts (≥2% w/w) can inhibit catalysis.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize reactive intermediates better than THF.
- Counterion selection : Alkali metal salts (Na) enhance solubility but may reduce activity compared to ammonium salts .
Q. How does this compound compare to other fluorinated sulfinic acids in mediating radical reactions?
- Redox potential : Fluorine’s electronegativity lowers the sulfinic acid’s oxidation potential, making it a stronger reductant (e.g., in persulfate-initiated polymerizations).
- Radical scavenging : Competes with thiourea or ascorbic acid in chain-breaking mechanisms.
- Applications : Superior to non-fluorinated analogs in photoinduced electron transfer reactions (e.g., UV-initiated crosslinking) .
Methodological Challenges and Solutions
Q. How to mitigate racemization when using this compound in chiral sulfinamide synthesis?
Q. What analytical approaches validate the absence of genotoxic impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
